molecular formula C21H15BrN2OS B185986 5-Methylnaphthalene-1-carboxylic acid CAS No. 4527-60-0

5-Methylnaphthalene-1-carboxylic acid

Cat. No.: B185986
CAS No.: 4527-60-0
M. Wt: 423.3 g/mol
InChI Key: UARWOTIGJWTZFE-UHFFFAOYSA-N
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Description

5-Methylnaphthalene-1-carboxylic acid is a chemical compound with the CAS Number: 4527-60-0 . It has a molecular weight of 186.21 and its IUPAC name is 5-methyl-1-naphthoic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7H,1H3,(H,13,14) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 186.21 .

Scientific Research Applications

Antibacterial Activity

Research on naphthalene derivatives, such as 5,6-Dimethoxynaphthalene-2-carboxylic acid, has shown potential antibacterial activity. This compound, synthesized through various steps including bromination, methylation, and Friedel-Crafts acylation, demonstrated in vitro antibacterial effects against pathogenic bacteria (Göksu & Uğuz, 2005).

Catalysis and Chemical Reactions

Naphthalene derivatives play a significant role in chemical reactions. For instance, the methylation of 2-methylnaphthalene (2-MN) using methanol over hydrothermally treated zeolite catalysts highlights the importance of naphthalene derivatives in shape-selective catalysis (Zhao et al., 2008).

Luminescent Sensing

Naphthalene carboxylic acids are useful in creating luminescent sensors. A study on a Zn-based metal-organic framework featuring 5-aminoisophthalic acid, a related compound, demonstrated significant fluorescence response to mercury ions in aqueous solutions, showcasing the potential for environmental applications (Jiang et al., 2020).

Enantioselective Sensing

Enantioselective sensing is another notable application. A study demonstrated the use of a 1,8-diacridylnaphthalene-derived fluorosensor for sensing a variety of chiral carboxylic acids, including naphthalene derivatives, highlighting their potential in stereoselective chemical analysis (Mei & Wolf, 2004).

Synthesis and Crystallography

The synthesis of naphthalene derivatives like 5-Methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid and their crystallographic analysis play a crucial role in understanding their structural properties, which is important for various scientific applications (Liu et al., 2009).

Properties

IUPAC Name

N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c1-13-10-11-20(26-13)19-12-15(14-6-2-4-8-17(14)23-19)21(25)24-18-9-5-3-7-16(18)22/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARWOTIGJWTZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361126
Record name N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4527-60-0
Record name N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 3-methoxy-5-methylnaphthalene-1-carboxylic acid and 3-hydroxy-5-methylnaphthalene-1-carboxylic acid in Carzinophilin?

A1: The identification of both 3-methoxy-5-methylnaphthalene-1-carboxylic acid and 3-hydroxy-5-methylnaphthalene-1-carboxylic acid within the alkaline hydrolysate of Carzinophilin [] provides valuable structural information about this potent antitumor antibiotic. These compounds are likely fragments of the larger Carzinophilin molecule, and their presence helps researchers piece together the complex structure of this natural product. Understanding the structure of Carzinophilin is crucial for further investigations into its mechanism of action, potential for drug development, and synthesis of analogs with improved therapeutic properties.

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